molecular formula C12H18FNO4 B11807031 cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid

cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid

Cat. No.: B11807031
M. Wt: 259.27 g/mol
InChI Key: PMCISSGWBZOERM-PKVQOTHRSA-N
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Description

cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: is a complex organic compound known for its unique bicyclic structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a carboxylic acid functional group. It is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, reaction scalability, and waste management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and borane (BH₃).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with thiols or amines can yield thioethers or amides, respectively.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or BH₃ in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as thiols or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Thioethers or amides.

Scientific Research Applications

Chemistry

In chemistry, cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its stability and reactivity. It serves as a model compound in various biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, while the Boc group provides steric protection, allowing selective reactions. The carboxylic acid group can form hydrogen bonds, facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    cis-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and binding properties.

    trans-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: The trans isomer has different spatial arrangement, affecting its chemical behavior.

    cis-2-(tert-Butoxycarbonyl)-6-chloro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Substitution of fluorine with chlorine alters its electronic properties and reactivity.

Uniqueness

The presence of the fluorine atom in cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid imparts unique electronic and steric properties, enhancing its reactivity and binding affinity. This makes it particularly valuable in medicinal chemistry and biochemical research.

Properties

Molecular Formula

C12H18FNO4

Molecular Weight

259.27 g/mol

IUPAC Name

(1R,4S)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-8-5-6(4-7(8)13)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6-,7?,8-,9?/m1/s1

InChI Key

PMCISSGWBZOERM-PKVQOTHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@H](C1C(=O)O)CC2F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2F

Origin of Product

United States

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